
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate is an organic compound with the molecular formula C10H17NO2S2 It is a derivative of butanoic acid and contains both cyano and ethylsulfanyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-cyano-4,4-bis(ethylsulfanyl)butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification to occur, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl groups can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-cyano-4,4-bis(methylsulfanyl)butanoate
- Methyl 4-cyano-4,4-bis(propylsulfanyl)butanoate
- Methyl 4-cyano-4,4-bis(butylsulfanyl)butanoate
Uniqueness
Methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and physical properties compared to its analogs with different alkyl groups
Propriétés
Numéro CAS |
89450-20-4 |
|---|---|
Formule moléculaire |
C10H17NO2S2 |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
methyl 4-cyano-4,4-bis(ethylsulfanyl)butanoate |
InChI |
InChI=1S/C10H17NO2S2/c1-4-14-10(8-11,15-5-2)7-6-9(12)13-3/h4-7H2,1-3H3 |
Clé InChI |
LXNZBWDPSWYBEZ-UHFFFAOYSA-N |
SMILES canonique |
CCSC(CCC(=O)OC)(C#N)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
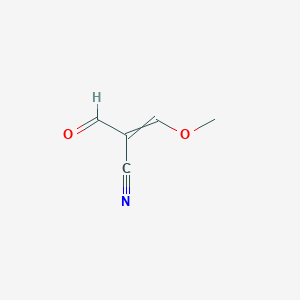
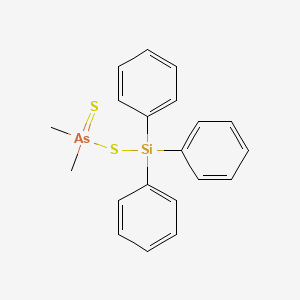
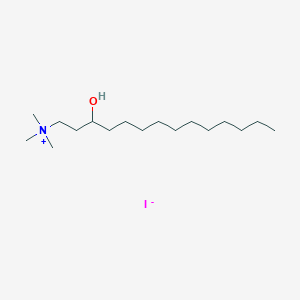
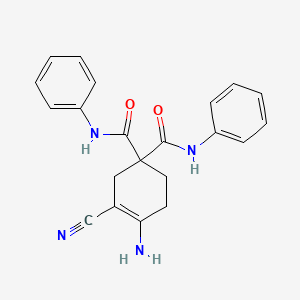
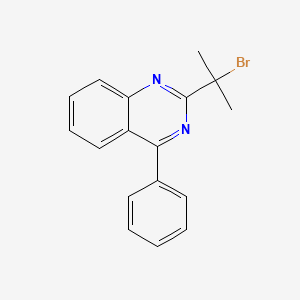
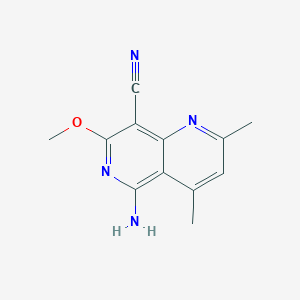
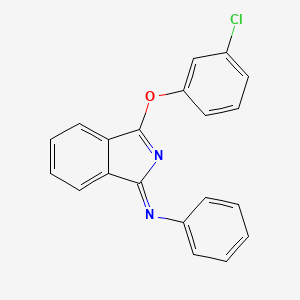
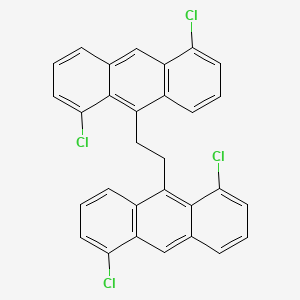
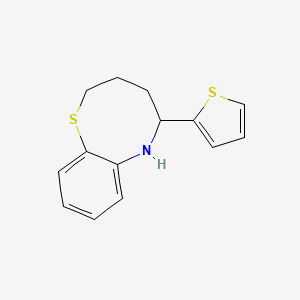
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)

